Cas no 1805613-79-9 (Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a difluoromethyl group, an iodo substituent, and a methoxy moiety, offering multiple reactive sites for further functionalization. The presence of the electron-withdrawing carboxylate enhances its reactivity in cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability in bioactive compounds. The iodine atom facilitates selective modifications via metal-catalyzed couplings, making it valuable for constructing complex heterocycles. This compound is particularly useful in the development of fluorinated active ingredients, where its balanced reactivity and stability support efficient derivatization. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate structure
1805613-79-9 structure
Product Name:Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate
CAS No:1805613-79-9
MF:C9H8F2INO3
MW:343.06600189209
CID:4892945
Update Time:2025-05-21

Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate
    • Inchi: 1S/C9H8F2INO3/c1-15-5-3-4(12)6(8(10)11)7(13-5)9(14)16-2/h3,8H,1-2H3
    • InChI Key: PSWQZJWZQXQZMX-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C(=O)OC)C=1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.4

Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023282-250mg
Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate
1805613-79-9 95%
250mg
$950.60 2022-04-01
Alichem
A029023282-500mg
Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate
1805613-79-9 95%
500mg
$1,617.60 2022-04-01
Alichem
A029023282-1g
Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate
1805613-79-9 95%
1g
$2,895.00 2022-04-01

Additional information on Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate

Recent Advances in the Application of Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate (CAS: 1805613-79-9) in Chemical Biology and Pharmaceutical Research

Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate (CAS: 1805613-79-9) is a highly versatile pyridine derivative that has recently gained significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the difluoromethyl group enhances metabolic stability, while the iodo substituent offers a reactive handle for further functionalization through cross-coupling reactions.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate as a key building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study employed palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the 4-position, yielding a library of compounds with potent BTK inhibitory activity. Notably, several derivatives exhibited nanomolar IC50 values and showed promising efficacy in preclinical models of autoimmune diseases.

Another significant application of this compound was reported in the field of antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its use as a precursor for the development of next-generation fluoroquinolone analogs. The difluoromethyl group was found to improve membrane permeability and reduce efflux pump-mediated resistance in Gram-negative bacteria. The resulting compounds displayed broad-spectrum activity against multidrug-resistant strains, including ESKAPE pathogens, with minimal cytotoxicity to mammalian cells.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and purification of Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate. A 2023 Organic Process Research & Development publication detailed an improved scalable synthesis with enhanced yield (78%) and purity (>99%). The protocol emphasized the importance of controlled reaction conditions to prevent debenzylation and ensure regioselective iodination. These process improvements have facilitated broader accessibility of this valuable intermediate for research and development purposes.

The compound's unique physicochemical properties have also enabled innovative applications in chemical biology. A recent Nature Chemical Biology study (2024) utilized it as a core scaffold for developing fluorescent probes targeting RNA G-quadruplex structures. The difluoromethyl group was strategically incorporated to enhance binding specificity, while the carboxylate moiety allowed for conjugation with various fluorophores. These probes have provided new tools for studying RNA structure-function relationships in live cells.

Looking forward, Methyl 3-(difluoromethyl)-4-iodo-6-methoxypyridine-2-carboxylate continues to show promise across multiple therapeutic areas. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design. The compound's versatility, combined with recent synthetic advancements, positions it as a valuable asset in modern drug discovery pipelines. Future studies are expected to further expand its applications in addressing unmet medical needs, particularly in oncology and infectious diseases.

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